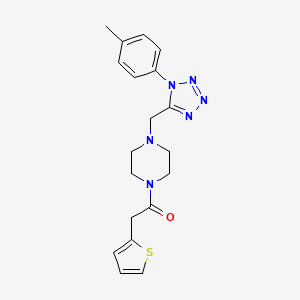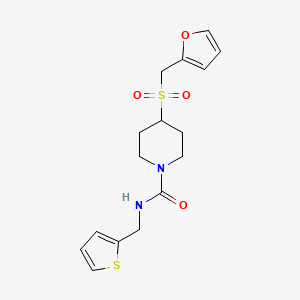![molecular formula C20H23ClN4O B2769756 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine CAS No. 2415517-40-5](/img/structure/B2769756.png)
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and a cyclopropyl-methylpyrimidinyl moiety. The compound’s distinct structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and the pyrimidine moiety. The chlorinated methylphenyl group is introduced through a substitution reaction, followed by the formation of the methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions and signaling pathways. Its structural features make it a valuable tool for probing the function of various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including neurological disorders and cancer.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications, such as coatings, adhesives, and electronic devices.
Mecanismo De Acción
The mechanism of action of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:
- [4-(2-Methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
- [4-(5-Chlorophenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
- [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-4-yl)methanone
Uniqueness
The uniqueness of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-13-3-6-16(21)12-18(13)24-7-9-25(10-8-24)20(26)17-11-14(2)22-19(23-17)15-4-5-15/h3,6,11-12,15H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENUAWHWOBSATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC(=NC(=C3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
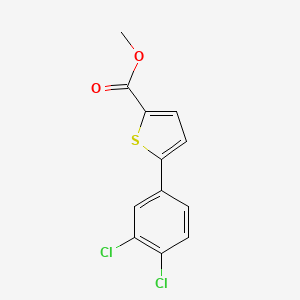

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)
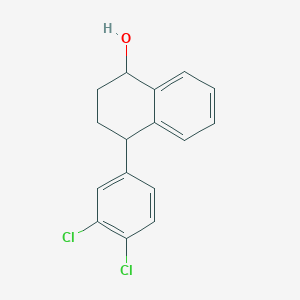
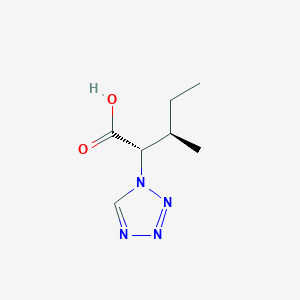
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2769683.png)

![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)
